molecular formula C15H13ClS B2533539 Cinnamyl(4-chlorophenyl) sulfide CAS No. 136811-66-0

Cinnamyl(4-chlorophenyl) sulfide

Cat. No.: B2533539
CAS No.: 136811-66-0
M. Wt: 260.78
InChI Key: QYRBZQGNYRVPPI-QPJJXVBHSA-N
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Description

Cinnamyl(4-chlorophenyl) sulfide: is an organic compound that features a cinnamyl group attached to a 4-chlorophenyl group through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cinnamyl(4-chlorophenyl) sulfide typically involves the reaction of cinnamyl chloride with 4-chlorothiophenol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:

Cinnamyl chloride+4-chlorothiophenolBaseCinnamyl(4-chlorophenyl) sulfide+HCl\text{Cinnamyl chloride} + \text{4-chlorothiophenol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} Cinnamyl chloride+4-chlorothiophenolBase​Cinnamyl(4-chlorophenyl) sulfide+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Cinnamyl(4-chlorophenyl) sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The cinnamyl group can undergo electrophilic substitution reactions, while the 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles like bromine, nucleophiles like sodium methoxide.

Major Products:

    Oxidation: Cinnamyl(4-chlorophenyl) sulfoxide, Cinnamyl(4-chlorophenyl) sulfone.

    Reduction: 4-chlorothiophenol, Cinnamyl alcohol.

    Substitution: Various substituted cinnamyl derivatives.

Scientific Research Applications

Cinnamyl(4-chlorophenyl) sulfide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cinnamyl(4-chlorophenyl) sulfide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins through its sulfur atom, forming covalent bonds or reversible interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

    Cinnamyl phenyl sulfide: Similar structure but lacks the chlorine atom on the phenyl ring.

    Cinnamyl(4-methylphenyl) sulfide: Similar structure but has a methyl group instead of a chlorine atom.

    Cinnamyl(4-nitrophenyl) sulfide: Similar structure but has a nitro group instead of a chlorine atom.

Uniqueness: Cinnamyl(4-chlorophenyl) sulfide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to participate in nucleophilic aromatic substitution reactions and may also affect its interaction with biological targets.

Properties

IUPAC Name

1-chloro-4-[(E)-3-phenylprop-2-enyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClS/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRBZQGNYRVPPI-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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